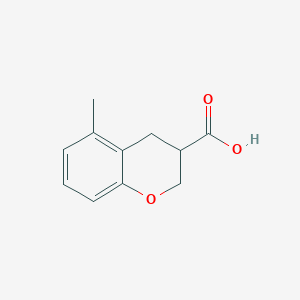

5-Methylchroman-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-7-3-2-4-10-9(7)5-8(6-14-10)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |

InChI Key |

OVKHYMQHBDXPQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(COC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 5 Methylchroman 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a multitude of chemical modifications, including the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification:

The conversion of 5-methylchroman-3-carboxylic acid to its corresponding esters can be readily achieved through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comlibretexts.org

Alternative methods for esterification that circumvent the use of strong acids and are compatible with sensitive substrates have also been developed. These include the use of alkylating agents like orthoesters, N,N-dimethylformamide dialkyl acetals, and triazene (B1217601) derivatives. For instance, methanol/trimethylchlorosilane has proven to be a convenient system for preparing methyl esters of various carboxylic acids. mdpi.com

Amidation:

The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally not feasible without high temperatures. libretexts.orgthieme-connect.de Common activating agents include carbodiimides, which facilitate the condensation of a carboxylic acid and an amine. thieme-connect.de The carboxylic acid can also be converted to more reactive derivatives such as acid chlorides, acid anhydrides, or active esters, which then readily react with amines to form the corresponding amides. libretexts.orgthieme-connect.de For example, the reaction of an acid chloride with an amine is a widely used method for amide bond formation. libretexts.org More recent developments include the use of sodium amidoboranes for the direct amidation of esters at room temperature, offering a rapid and chemoselective route to amides. nih.gov

| Transformation | Reagent/Catalyst | Key Features |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄, TsOH) | Fischer-Speier esterification; equilibrium reaction. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com |

| Esterification | Methanol/Trimethylchlorosilane | Convenient for methyl ester formation. mdpi.com |

| Amidation | Amine + Coupling Agent (e.g., Carbodiimide) | Facilitates direct condensation. thieme-connect.de |

| Amidation | Conversion to Acid Chloride, then reaction with Amine | Common and effective method. libretexts.org |

| Amidation | Sodium Amidoboranes (from esters) | Rapid, room temperature reaction. nih.gov |

Reactions Involving the Chroman Core

The chroman ring system itself is susceptible to a range of chemical reactions, including electrophilic substitution on the aromatic ring, as well as reactions that involve the opening or modification of the heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (General Chroman Reactivity)

The benzene ring of the chroman core can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are influenced by the directing effects of the substituents already present on the ring. The oxygen atom of the dihydropyran ring and the methyl group are both electron-donating groups and are expected to be ortho, para-directing, activating the aromatic ring towards electrophilic attack. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions typically require a catalyst, such as a strong acid or a Lewis acid, to generate the electrophile. wikipedia.orgyoutube.com

Ring-Opening and Ring-Closing Reactions

The heterocyclic ring of chroman derivatives can participate in both ring-opening and ring-closing reactions. Ring-opening of the chroman ring can occur under various conditions. For instance, in related chromone-3-carboxylic acids, the pyrone ring can undergo ring-opening upon reaction with nucleophiles, leading to the formation of larger ring systems or other heterocyclic structures. tubitak.gov.tr The stability of the chroman ring can also be influenced by pH, with ring-opening being observed in some related systems under basic conditions. nih.gov

Ring-closing reactions are fundamental to the synthesis of the chroman core itself. A common strategy involves an intramolecular cyclization. For example, a process for preparing 5-methylchroman-6-carboxylic acid involves the rearrangement of a propargyl ether to a cyclic ether, which is then isomerized to the chroman ester. google.com Ring-closing metathesis (RCM) has also become a powerful tool for the synthesis of a wide variety of unsaturated rings, including those found in complex natural products. wikipedia.orgnih.gov

Functionalization at C-2 and C-4 Positions of Chroman-3-carboxylic Acids

The C-2 and C-4 positions of the dihydropyran ring in chroman-3-carboxylic acids are also sites for potential functionalization. In the related coumarin-3-carboxylic acids, the presence of the carboxylic acid group activates the molecule for various transformations. ias.ac.in For example, decarboxylative functionalization at the C-4 position of coumarin-3-carboxylic acids has been achieved through rhodium-catalyzed C-H activation/Michael addition reactions. ias.ac.in Similarly, photocatalytic methods have been developed for the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids at the C-4 position. researchgate.net While direct examples for this compound are less common, these studies on related systems suggest that the C-2 and C-4 positions are viable targets for developing new synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Integrity

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of 5-Methylchroman-3-carboxylic acid at the atomic level. Through a series of one- and two-dimensional experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's spatial arrangement.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm. orgchemboulder.comlibretexts.org Protons on the aromatic ring would resonate in the aromatic region (approximately 6.5-8.0 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The protons on the chroman ring, being part of a saturated heterocyclic system, would appear further upfield. The benzylic methyl group protons would likely be a sharp singlet around 2.0-2.5 ppm. The chemical shifts of protons on carbons adjacent to the carboxylic acid are typically found in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 170-185 ppm range. libretexts.orgprinceton.eduoregonstate.edu The aromatic carbons would generate signals between 125-170 ppm. oregonstate.edulibretexts.org Carbons in the aliphatic portion of the chroman ring and the methyl group would resonate at higher field (upfield), typically between 10-80 ppm. oregonstate.eduscribd.com Quaternary carbons, those without attached protons, usually show weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 170 - 185 |

| Aromatic C-H (C6, C7, C8) | 6.5 - 7.5 (m) | 115 - 150 |

| Aromatic C-O (C8a) | - | 145 - 160 |

| Aromatic C-CH₃ (C5) | - | 125 - 140 |

| Chroman O-CH₂ (C2) | 3.8 - 4.5 (m, 2H) | 60 - 75 |

| Chroman CH-COOH (C3) | 2.8 - 3.5 (m, 1H) | 35 - 50 |

| Chroman CH₂ (C4) | 2.5 - 3.0 (m, 2H) | 20 - 35 |

| Methyl (-CH₃) | 2.1 - 2.5 (s, 3H) | 15 - 25 |

2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the chroman ring (e.g., between H-2/H-3, H-3/H-4) and within the aromatic spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal, such as linking the aliphatic proton signals to their respective C2, C3, and C4 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. princeton.edu For instance, correlations from the methyl protons to the aromatic C5 and adjacent carbons would confirm the position of the methyl group. Correlations from protons on C4 to the carboxylic carbon (C=O) would solidify the link between the ring and the acid functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry. For example, spatial correlations between the proton at C3 and specific protons at C2 and C4 could help determine the conformation of the chroman ring and the cis or trans relationship of the substituents.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Information Gained |

| COSY | H-3 ↔ H-2, H-4 | Confirms connectivity within the chroman aliphatic chain. |

| HSQC | Aromatic Protons ↔ Aromatic Carbons | Assigns specific ¹H signals to their directly attached ¹³C atoms. |

| HMBC | Methyl Protons (H) ↔ Aromatic Carbons (C5, C4a, C6) | Confirms the position of the methyl group on the aromatic ring. |

| HMBC | H-4 ↔ Carboxyl Carbon (C=O) | Establishes the link between the chroman ring and the carboxylic acid group. |

| NOESY | H-3 ↔ H-2 and/or H-4 | Provides information on the spatial orientation and relative stereochemistry of the carboxylic acid group. |

Since the C3 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is used to determine the enantiomeric excess (ee) of a sample. This is typically achieved by adding a chiral resolving agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, to the NMR sample. nih.govnih.gov The agent forms diastereomeric complexes with each enantiomer, which are no longer chemically equivalent and will exhibit separate, distinguishable signals in the ¹H or ¹³C NMR spectrum, allowing for their quantification. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a monochromatic X-ray beam. The way the crystal diffracts the X-rays produces a unique pattern of reflections. carleton.edu Analyzing the intensities and positions of these reflections allows for the calculation of an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wikipedia.orgcarleton.edu This technique is the most definitive method for establishing the absolute configuration (R or S) at the C3 stereocenter. rigaku.com

The data from a single crystal X-ray diffraction experiment also reveals the molecule's conformation in the solid state. This includes the specific puckering of the dihydropyran ring of the chroman moiety and the spatial orientation of the methyl and carboxylic acid substituents relative to the ring system. Furthermore, the analysis elucidates intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and π-stacking, which govern how the molecules pack together to form the crystal lattice. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, both high-resolution mass spectrometry and fragmentation analysis play crucial roles.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. chemrxiv.org For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, thereby confirming the elemental composition. nih.gov

The analysis is often performed using techniques such as electrospray ionization (ESI), which can generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound (C₁₁H₁₂O₃)

| Ion Formula | Adduct | Theoretical m/z |

| [C₁₁H₁₃O₃]⁺ | [M+H]⁺ | 209.08082 |

| [C₁₁H₁₂O₃Na]⁺ | [M+Na]⁺ | 231.06276 |

| [C₁₁H₁₂O₃K]⁺ | [M+K]⁺ | 247.03670 |

| [C₂₂H₂₄O₆Na]⁺ | [2M+Na]⁺ | 441.13632 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is formed, it possesses excess energy and can break apart into smaller, characteristic fragment ions. The fragmentation of this compound would be governed by its constituent functional groups: the carboxylic acid, the chroman ring system, and the methyl group. libretexts.org

Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.orgyoutube.com The chroman structure, containing an ether linkage, can undergo cleavage at the bonds adjacent to the oxygen atom. Aromatic rings are generally stable, often appearing as prominent ions in the spectrum. libretexts.org

Expected fragmentation events for this compound would include:

Loss of the carboxyl group: A significant peak would be expected at m/z corresponding to [M - COOH]⁺.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Cleavage of the chroman ring: Rupture of the heterocyclic ring can occur, for instance, via a retro-Diels-Alder (RDA) type reaction, leading to characteristic fragments.

Loss of a methyl radical: Cleavage of the methyl group from the aromatic ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Event | Resulting Ion Structure | Predicted m/z |

| Molecular Ion [M]⁺ | [C₁₁H₁₂O₃]⁺ | 208 |

| Loss of Hydroxyl Radical [M-OH]⁺ | [C₁₁H₁₁O₂]⁺ | 191 |

| Loss of Carboxyl Group [M-COOH]⁺ | [C₁₀H₁₁O]⁺ | 147 |

| RDA Cleavage of Chroman Ring | Varies | Varies |

| Formation of Acylium Ion | [C₁₁H₁₁O₂]⁺ | 191 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule. utdallas.edu It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. spectroscopyonline.com The resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be dominated by absorptions characteristic of the carboxylic acid and the substituted chroman structure. orgchemboulder.comlibretexts.org

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. orgchemboulder.commasterorganicchemistry.com

C-H Stretches: Sharp peaks between 3000-2850 cm⁻¹ correspond to aliphatic C-H bonds (in the chroman ring), while weaker peaks just above 3000 cm⁻¹ would indicate aromatic C-H bonds. libretexts.org

C=O Stretch (Carbonyl): A very strong and sharp absorption band is anticipated in the range of 1760-1690 cm⁻¹. Its exact position can be influenced by dimerization and conjugation. spectroscopyonline.commasterorganicchemistry.com

C-O Stretches: The spectrum will feature C-O stretching vibrations from two sources: the carboxylic acid (typically 1320-1210 cm⁻¹) and the ether linkage within the chroman ring (around 1250-1000 cm⁻¹). spectroscopyonline.comorgchemboulder.com

O-H Bend: A broad peak corresponding to the out-of-plane O-H bend of the carboxylic acid may be observed around 950-910 cm⁻¹. orgchemboulder.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic (Chroman) | C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Ether (Chroman) | C-O Stretch | 1250 - 1000 | Strong |

| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad |

Computational Chemistry and Theoretical Studies on 5 Methylchroman 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is a versatile method that balances computational cost and accuracy, making it suitable for studying molecules of the size of 5-Methylchroman-3-carboxylic acid. DFT calculations can elucidate a wide range of properties, from molecular geometry to electronic behavior. rsc.orgdntb.gov.ua

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, which has a stereocenter at the C3 position and a rotatable carboxylic acid group, multiple stable conformations (conformers) may exist.

A computational analysis would involve:

Conformational Search: Identifying all possible low-energy conformers arising from the puckering of the dihydropyran ring and the rotation around the C3-C(O)OH bond. nih.gov

Geometry Optimization: Each potential conformer would be optimized, typically using a DFT functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find its lowest energy geometry. researchgate.net

Energy Calculation: The relative energies of these optimized conformers are calculated to identify the global minimum—the most stable conformer—and the population of other conformers at a given temperature.

An illustrative table of optimized geometrical parameters for the most stable conformer of this compound is presented below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is for illustrative purposes as specific published data is unavailable.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-O1 | 1.375 |

| C3-C4 | 1.520 | |

| C5-CH3 | 1.510 | |

| C3-C(OOH) | 1.505 | |

| C=O | 1.215 | |

| O-H | 0.970 | |

| Bond Angle | O1-C2-C3 | 112.5 |

| C2-C3-C4 | 109.8 | |

| C3-C(OOH)-O | 123.0 | |

| Dihedral Angle | O1-C2-C3-C4 | -55.2 |

| C4-C3-C(OOH)-O | 15.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quora.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govresearchgate.net For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table is for illustrative purposes as specific published data is unavailable.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. libretexts.org These theoretical predictions are valuable for assigning the signals in experimental spectra. For this compound, calculations would predict the chemical shifts for the methyl protons, the protons on the chroman ring, and the carboxylic acid proton. libretexts.org

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). A key feature for this molecule would be the characteristic C=O stretching frequency of the carboxylic acid group (typically around 1700-1730 cm-1) and the broad O-H stretch (around 2500-3500 cm-1). spectroscopyonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum.

Table 3: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts This table is for illustrative purposes as specific published data is unavailable.

| Spectroscopic Data | Assignment | Predicted Value |

|---|---|---|

| IR Frequency (cm-1) | O-H stretch (carboxylic acid) | 3450 (broad) |

| C-H stretch (aromatic) | 3050 | |

| C-H stretch (aliphatic) | 2980 | |

| C=O stretch (carboxylic acid) | 1725 | |

| C-O stretch | 1240 | |

| 1H NMR (ppm) | -COOH | 12.1 |

| Aromatic-H | 7.0 - 7.5 | |

| -CH3 | 2.3 | |

| 13C NMR (ppm) | -COOH | 175.0 |

| C5 (with methyl group) | 135.0 | |

| -CH3 | 21.0 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing insight into how the molecule moves, flexes, and changes shape at a given temperature.

For this compound, an MD simulation could:

Reveal the accessible conformations in solution and the transitions between them.

Analyze the stability of intramolecular hydrogen bonds involving the carboxylic acid group.

Simulate the interaction of the molecule with solvent molecules, providing a more realistic model of its behavior in a liquid phase.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.org These studies can identify intermediates and, crucially, the transition states that connect them.

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating and characterizing transition states is a primary goal in the computational study of reaction mechanisms.

For a potential reaction involving this compound, such as its esterification or decarboxylation, computational chemists would:

Propose a plausible reaction pathway.

Use DFT methods to search for the geometry of the transition state structure connecting reactants and products.

Perform a frequency calculation on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculate the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate.

By mapping out the entire potential energy surface, including reactants, intermediates, transition states, and products, a complete and detailed understanding of the reaction mechanism can be achieved.

Energy Profiles of Key Synthetic Steps

The synthesis of chroman derivatives often involves intricate multi-step reaction sequences. Computational modeling is employed to determine the most energetically favorable pathway, identify transition states, and calculate the activation energies for key transformations. Understanding the energy profile is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product, this compound.

Key synthetic routes, such as intramolecular cyclization or tandem reactions, are modeled using computational methods. The energy profile of such a reaction typically maps the potential energy of the system as it progresses from reactants to products.

Table 1: Hypothetical Energy Profile for a Key Cyclization Step

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactant Complex | 0.0 |

| 2 | Transition State 1 (TS1) | +25.4 |

| 3 | Intermediate | -5.2 |

| 4 | Transition State 2 (TS2) | +15.8 |

| 5 | Product Complex (5-Methylchroman Ring) | -18.7 |

Note: This table is a representative example based on typical computational studies of similar heterocyclic ring formations. The values are illustrative and would be derived from specific quantum mechanical calculations for the actual reaction.

This profile would reveal, for instance, that the first transition state (TS1) represents the highest energy barrier, making it the rate-determining step of the sequence. By analyzing the geometry of this transition state, chemists can infer how modifications to the catalyst or substrate might lower this barrier, thereby accelerating the reaction.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond reaction pathways, computational chemistry can predict the inherent reactivity of this compound through the calculation of various quantum chemical descriptors. These descriptors arise from theories like Density Functional Theory (DFT) and provide insight into the electronic structure of the molecule.

Commonly calculated descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These descriptors are crucial for predicting how this compound will interact with other reagents. For example, they can identify the most likely sites for nucleophilic or electrophilic attack, guiding further synthetic modifications or predicting its behavior in a biological system.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value (Illustrative) | Implication |

| HOMO Energy | -6.8 eV | Moderate electron-donating capability |

| LUMO Energy | -1.2 eV | Moderate electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | High kinetic stability, moderate reactivity |

| Chemical Potential (μ) | -4.0 eV | Indicates overall electronic behavior |

| Chemical Hardness (η) | 2.8 eV | Reflects resistance to charge transfer |

| Global Electrophilicity (ω) | 2.86 eV | Moderate electrophilic character |

Note: These values are representative and would be determined through specific DFT calculations (e.g., using a B3LYP functional with a 6-31G basis set).*

The analysis of these descriptors provides a quantitative foundation for understanding the chemical personality of this compound, enabling chemists to forecast its behavior in various chemical environments with a high degree of confidence.

Structure Activity Relationship Sar Studies of Substituted Chroman 3 Carboxylic Acids: Methodological Frameworks

Design Principles for Chroman-Based Scaffolds in Medicinal Chemistry Research

The chroman scaffold, a heterocyclic compound featuring a fused benzene (B151609) ring and a dihydropyran ring, is a cornerstone in medicinal chemistry due to its presence in a wide array of natural products and synthetic molecules with significant biological activities. nih.govnih.gov Its structural versatility allows for modifications at various positions, making it a "privileged scaffold" for the design of novel therapeutic agents. mdpi.comresearchgate.net The design principles for chroman-based scaffolds, including 5-Methylchroman-3-carboxylic acid, revolve around leveraging its inherent structural features to optimize interactions with biological targets.

Key design considerations for chroman-based scaffolds include:

Stereochemistry: The chroman ring contains at least one stereocenter, typically at the C2 position, and the introduction of a substituent at the C3 position, as in chroman-3-carboxylic acids, can introduce another. The specific stereochemistry can profoundly influence biological activity by dictating the three-dimensional orientation of substituents and their ability to fit into the binding pockets of target proteins.

Substitution Patterns: The benzene ring (A ring) and the dihydropyran ring (B ring) of the chroman scaffold offer multiple sites for substitution. nih.gov Modifications on the aromatic ring can modulate electronic properties, lipophilicity, and metabolic stability. Substitutions on the dihydropyran ring, particularly at the C2, C3, and C4 positions, can directly influence binding affinity and selectivity. For instance, in chroman-4-ones, substitutions at C2, C3, C6, and C7 have been shown to be effective for developing antidiabetic agents. nih.gov

Bioisosteric Replacement: A common strategy in medicinal chemistry is the use of bioisosteres to improve the pharmacological properties of a lead compound. In the context of chroman scaffolds, this could involve replacing the carboxylic acid group of chroman-3-carboxylic acid with other acidic functionalities like tetrazoles or hydroxamic acids to alter acidity, membrane permeability, and metabolic fate. Similarly, the methyl group in this compound could be replaced by other small alkyl groups or halogens to fine-tune steric and electronic properties.

Conformational Rigidity: The chroman ring system possesses a degree of conformational flexibility. The design of more rigid analogs, through the introduction of additional rings or bulky substituents, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

The chromone (B188151) scaffold, a related structure to chroman, is also considered a privileged structure in drug discovery, with a wide range of biological activities. researchgate.net The design of chemical libraries based on the chromone scaffold often involves the synthesis of derivatives with functional groups at various positions, including carboxylic acids at the 3-position. core.ac.uk These principles are directly applicable to the design of novel chroman-3-carboxylic acid derivatives.

Strategies for Substituent Effects on Molecular Interactions

The biological activity of substituted chroman-3-carboxylic acids is intricately linked to the nature and position of substituents on the chroman scaffold. These substituents modulate the molecule's electronic and steric properties, thereby influencing its interactions with biological targets. Understanding these substituent effects is crucial for rational drug design.

Electronic Effects:

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The placement of these groups on the aromatic ring of the chroman scaffold can significantly alter the electron density distribution across the entire molecule.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) decrease the electron density of the aromatic ring. This can influence the acidity of the carboxylic acid group at the C3 position and affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, an EWG on the aromatic ring can make the carboxylic acid proton more acidic, potentially leading to stronger ionic interactions with basic residues in a binding site.

Steric Effects:

The size and shape of substituents play a critical role in determining how a molecule fits into a binding pocket.

Bulky Substituents: Large substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, improve selectivity by preventing it from binding to off-targets. The position of the substituent is key; a bulky group at one position might be detrimental, while at another, it could be beneficial.

Conformational Control: Substituents can influence the preferred conformation of the chroman ring. For instance, a bulky group at a specific position might favor a particular chair or boat-like conformation of the dihydropyran ring, which could be the bioactive conformation.

The interplay of electronic and steric effects is complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect, or vice versa. Therefore, a systematic exploration of different substituents at various positions is often necessary to optimize biological activity. The study of substituent effects in related systems, such as 1,4-naphthoquinone (B94277) derivatives, has shown that substitution can significantly modulate physicochemical properties through inductive effects and the formation of intramolecular hydrogen bonds. nih.gov

Computational Approaches to SAR: Molecular Docking and QSAR

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid evaluation of large numbers of compounds and providing insights into their potential biological activity. For substituted chroman-3-carboxylic acids, molecular docking and Quantitative Structure-Activity Relationship (QSAR) are powerful computational approaches to elucidate Structure-Activity Relationships (SAR).

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biotech-asia.org This method is crucial for understanding the molecular basis of a ligand's activity and for guiding the design of more potent and selective inhibitors. The process involves generating a three-dimensional model of the ligand, in this case, a substituted chroman-3-carboxylic acid, and "docking" it into the known or predicted binding site of a target protein. semanticscholar.org

The primary goals of molecular docking in the context of chroman-3-carboxylic acids are:

Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the active site of the target. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity of the ligand for the target. While these scores are not always perfectly correlated with experimental binding affinities, they are useful for ranking a series of compounds and prioritizing them for synthesis and testing.

Virtual Screening: Molecular docking can be used to screen large virtual libraries of compounds to identify potential "hits" that are predicted to bind to a specific target. nih.gov

For a molecule like this compound, a docking study would aim to understand how the methyl group and the carboxylic acid contribute to binding. For example, the carboxylic acid could form a salt bridge with a positively charged amino acid residue (e.g., lysine (B10760008) or arginine) in the binding site, while the methyl group could fit into a small hydrophobic pocket.

The accuracy of molecular docking is highly dependent on the quality of the protein structure, which is often obtained from X-ray crystallography or NMR spectroscopy. In the absence of an experimental structure, a homology model can be built based on the structure of a related protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The development of a QSAR model for substituted chroman-3-carboxylic acids would typically involve the following steps:

Data Set Collection: A dataset of chroman-3-carboxylic acid derivatives with their experimentally determined biological activities (e.g., IC50 values) is required. This dataset is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters and by predicting the activities of the compounds in the test set. nih.gov A reliable QSAR model should have high statistical significance and good predictive ability. uokerbala.edu.iq

A well-validated QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards the most promising candidates.

Provide insights into the structural features that are important for activity. By analyzing the descriptors that are included in the QSAR model, it is possible to understand which properties (e.g., size, shape, electronic distribution) are most influential for the desired biological effect.

For example, a QSAR study on a series of aryl carboxylic acid amides highlighted the importance of topological, estate number, and hydrophobic descriptors for predicting inhibitory activity. nih.gov Similarly, a QSAR model for substituted chroman-3-carboxylic acids could reveal the optimal size and electronic properties of substituents on the aromatic ring for a particular biological target.

Role of 5 Methylchroman 3 Carboxylic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chroman framework of 5-methylchroman-3-carboxylic acid is a key structural motif found in a variety of biologically active compounds and natural products. The carboxylic acid group provides a convenient handle for a wide range of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. These transformations often involve reactions such as esterification, amidation, and reduction, which allow for the introduction of diverse functional groups and the extension of the carbon skeleton.

For instance, the carboxylic acid can be converted into an ester or an amide, which can then undergo further reactions. These derivatives are crucial intermediates in the synthesis of compounds with potential therapeutic applications. The strategic placement of the methyl group on the chroman ring can also influence the stereochemical outcome of subsequent reactions, enabling the synthesis of specific stereoisomers.

The following table summarizes some of the complex organic molecules synthesized using this compound as a precursor:

| Precursor | Reaction Type | Product Class | Potential Application |

| This compound | Amidation | Chroman-based carboxamides | Therapeutic agents |

| This compound | Esterification | Chroman-based esters | Synthetic intermediates |

| This compound | Reduction | 5-Methylchroman-3-methanol | Building block for larger molecules |

Building Block for Heterocyclic Compound Libraries

The structure of this compound makes it a versatile building block for the construction of heterocyclic compound libraries. The carboxylic acid functionality can be readily converted into other reactive groups, such as acid chlorides or esters, which can then participate in various cyclization reactions to form new heterocyclic rings.

By reacting this compound or its derivatives with bifunctional reagents, a diverse array of fused and spirocyclic heterocyclic systems can be generated. This approach is highly valuable in medicinal chemistry and drug discovery, as it allows for the rapid generation of a large number of structurally diverse compounds for biological screening. The chroman core provides a rigid scaffold, while the newly formed heterocyclic ring introduces additional structural and functional diversity.

The table below illustrates the use of this compound in the synthesis of different heterocyclic systems:

| Starting Material | Reagent | Resulting Heterocyclic System |

| 5-Methylchroman-3-carbonyl chloride | Diamines | Fused pyrazinones or diazepinones |

| This compound ester | Hydrazine | Fused pyridazinones |

| This compound | Amino alcohols | Fused oxazinones |

Application in the Construction of Privileged Structures

The chroman ring system is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The inherent conformational rigidity and specific spatial arrangement of functional groups in the chroman framework contribute to its ability to interact favorably with the binding sites of various proteins.

By utilizing this compound as a starting material, medicinal chemists can synthesize a variety of derivatives that incorporate this privileged scaffold. The carboxylic acid group serves as a versatile attachment point for introducing different pharmacophoric elements, thereby modulating the biological activity and selectivity of the resulting compounds. The methyl group can also play a role in optimizing binding interactions and metabolic stability.

The following table provides examples of privileged structures that can be accessed from this compound:

| Privileged Structure Class | Modification on this compound | Potential Biological Targets |

| Chroman-based amides | Amide bond formation with various amines | GPCRs, Ion Channels |

| Chroman-based esters | Esterification with diverse alcohols | Enzymes, Nuclear Receptors |

| Fused heterocyclic chromans | Cyclization reactions at the carboxylic acid position | Kinases, Proteases |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Chroman-3-carboxylic Acid Synthesis

The development of new catalytic strategies is central to improving the synthesis of the chroman framework. Researchers are moving beyond traditional methods to explore systems that offer milder reaction conditions, higher selectivity, and novel reaction pathways.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, offering green and sustainable pathways for constructing complex molecules. perkinelmer.com This approach has been successfully applied to the synthesis of chroman derivatives. For instance, a doubly decarboxylative, photoredox strategy has been described for synthesizing 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones from chromone-3-carboxylic acids. nih.gov This method utilizes visible light and a photoredox catalyst to initiate radical processes under mild conditions, demonstrating the potential for novel functionalization of the chroman core that could be adapted for carboxylic acid targets. nih.gov

Transition Metal Catalysis : Palladium-catalyzed reactions are well-established in forming carbon-carbon and carbon-heteroatom bonds. Recent research has explored palladium-catalyzed aminocarbonylation of 3-iodochromone to produce chromone-3-carboxamides and related diones. perkinelmer.com Such methodologies, which involve the insertion of carbon monoxide, could be conceptually extended or modified to develop catalytic routes to the carboxylic acid group on the chroman ring, potentially from different starting materials.

Organocatalysis : Asymmetric organocatalysis presents a metal-free alternative for constructing chiral molecules. Modularly designed organocatalysts, which self-assemble from components like cinchona alkaloids and amino acids, have been used for the highly stereoselective synthesis of functionalized chromanes. nih.gov These catalysts facilitate domino Michael/hemiacetalization reactions to create the chroman scaffold with high enantioselectivity. nih.gov This approach is particularly promising for producing enantiomerically pure 5-Methylchroman-3-carboxylic acid derivatives.

Metal-Free Radical Reactions : Cascade radical cyclizations offer an efficient way to build complex heterocyclic systems in a single step. A metal-free method has been developed for synthesizing ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes and oxalates, initiated by an alkoxycarbonyl radical. kit.edu This highlights the potential of radical-based strategies to construct the chroman ring and introduce the carboxyl functional group or its precursor simultaneously.

| Catalytic System | Description | Potential Application for Chroman-3-Carboxylic Acid |

| Photoredox Catalysis | Uses visible light to initiate radical reactions via a photocatalyst. nih.gov | Green synthesis and functionalization under mild conditions. perkinelmer.com |

| Palladium Catalysis | Employs palladium complexes to catalyze cross-coupling and carbonylation reactions. perkinelmer.com | Direct carboxylation or synthesis from functionalized precursors. |

| Organocatalysis | Uses small organic molecules as catalysts for asymmetric transformations. nih.gov | Enantioselective synthesis of chiral chroman-3-carboxylic acids. nih.gov |

| Metal-Free Radical Reactions | Involves cascade reactions initiated by radical species without a metal catalyst. kit.edu | Efficient construction of the chroman ring with simultaneous functionalization. kit.edu |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry and automated systems represents a paradigm shift in chemical synthesis. youtube.com These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, making them highly suitable for the synthesis of pharmaceutical intermediates like this compound. youtube.comyoutube.com

Continuous flow systems enable precise control over temperature, pressure, and reaction time by passing reagents through a network of tubes or microreactors. numberanalytics.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle reactive intermediates. youtube.com For reactions involving gases, such as carbonylation to form a carboxylic acid, specialized tube-in-tube gas-permeable membrane reactors can be used. nih.gov These reactors facilitate efficient gas-liquid mixing in a controlled, scalable manner, avoiding the need for high-pressure autoclaves typical in batch synthesis. nih.gov

Automated synthesis platforms integrate flow reactors with real-time monitoring and feedback control systems. youtube.comnumberanalytics.com Algorithms can be used to systematically explore a wide range of reaction conditions to find the optimal parameters for yield and purity with minimal human intervention. youtube.com This "self-optimizing" capability accelerates process development significantly. By digitizing the synthetic process, successful reaction protocols can be saved and reliably reproduced, enhancing consistency in the production of fine chemicals and pharmaceuticals. youtube.com

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanisms, kinetics, and transient intermediates involved in a chemical reaction is crucial for optimization. Advanced characterization techniques, particularly those that can monitor a reaction as it happens (in situ or operando), are providing unprecedented insights into dynamic chemical processes. perkinelmer.comkit.edu

In Situ and Operando Spectroscopy : These techniques analyze a reaction mixture under actual process conditions without altering the system. kit.edu Operando spectroscopy is a specific type of in situ analysis where catalytic activity is measured simultaneously with spectroscopic data. kit.eduyoutube.com

FT-IR and Raman Spectroscopy : Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful for real-time monitoring of changes in functional groups. perkinelmer.comfiveable.me They can be integrated into flow reactors using fiber-optic probes to track the consumption of reactants and the formation of products and intermediates, providing valuable kinetic data. numberanalytics.comyoutube.com

NMR Spectroscopy : High-pressure NMR techniques allow for the study of reaction kinetics in solution, providing detailed structural information about species present in the catalytic cycle. researchgate.net For solid-supported catalysts or materials, Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) can dramatically increase sensitivity, allowing for the characterization of surface species and active sites that would otherwise be difficult to detect. researchgate.net

X-ray Based Techniques : Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) are invaluable for probing the electronic structure and local coordination environment of metal atoms in catalysts during a reaction. kit.eduyoutube.com This information helps elucidate how a catalyst's structure changes and functions in the evolving chemical environment. youtube.com

Computational Modeling : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly used to complement experimental data. numberanalytics.comacs.orgacs.org These computational models can predict reaction pathways, calculate the energies of transition states and intermediates, and simulate the dynamic behavior of molecules, providing an atomic-level understanding of the reaction mechanism. numberanalytics.comacs.orgacs.org

| Technique | Information Provided | Relevance to Synthesis |

| Operando IR/Raman | Real-time concentration of reactants, products, and intermediates. perkinelmer.comyoutube.com | Reaction kinetics, mechanism elucidation, process optimization. numberanalytics.comfiveable.me |

| High-Pressure NMR | Detailed solution-state structure of intermediates and catalysts. researchgate.net | Identification of active species in homogeneous catalytic cycles. researchgate.net |

| DNP SENS | Atomic-level structure of surfaces and active sites on solid supports. researchgate.net | Characterization of heterogeneous and polymer-supported catalysts. researchgate.net |

| X-ray Absorption Spectroscopy | Electronic state and coordination environment of metal centers in catalysts. youtube.com | Understanding catalyst structure-activity relationships under reaction conditions. kit.eduyoutube.com |

| DFT/MD Simulations | Reaction pathways, transition states, and dynamic molecular behavior. numberanalytics.comacs.org | Predicting reaction outcomes and guiding rational catalyst design. acs.org |

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodology : Document all experimental parameters (e.g., solvent purity, reaction time/temperature) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw data and code via repositories like Zenodo or GitHub. Participate in inter-laboratory validation studies to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.